LDN193189
CAS No.: 1062368-24-4
Cat. No.: VC0001648
Molecular Formula: C25H22N6
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1062368-24-4 |
---|---|
Molecular Formula | C25H22N6 |
Molecular Weight | 406.5 g/mol |
IUPAC Name | 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
Standard InChI | InChI=1S/C25H22N6/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2 |
Standard InChI Key | CDOVNWNANFFLFJ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |
Canonical SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |
Appearance | Assay:≥95%A crystalline solid |
Chemical and Pharmacological Profile of LDN193189
Structural Characteristics
LDN193189 (4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline dihydrochloride) is a synthetic compound with a molecular weight of 406.48 g/mol (C₂₅H₂₂N₆) . Its structure features a pyrazolopyrimidine core linked to a quinoline moiety, enabling high-affinity binding to BMP type I receptors. The dihydrochloride salt enhances solubility in aqueous solutions (>98% purity), facilitating in vitro and in vivo applications .
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₂N₆ |
CAS Number | 1062368-24-4 |
Solubility | Water-soluble |
Stability | -20°C, protected from light |
IC₅₀ (ALK2/ALK3) | 5 nM / 30 nM |
Table 1: Key chemical properties of LDN193189 . |
Mechanism of Action
LDN193189 inhibits BMP signaling by competitively binding to the ATP pocket of ALK2 (ACVR1) and ALK3 (BMPR1A), with IC₅₀ values of 5 nM and 30 nM, respectively . This blockade prevents phosphorylation of Smad1/5/8, the canonical mediators of BMP-driven gene transcription . Notably, LDN193189 also suppresses non-Smad pathways, including p38 MAPK and Akt, at concentrations ≥1 μM . Unlike its predecessor Dorsomorphin, LDN193189 exhibits minimal activity against AMPK, PDGFR, or TGF-β receptors (ALK4/5/7), achieving >200-fold selectivity for BMP pathways .
In Vitro and In Vivo Research Findings
Modulation of Myogenesis and Hypertrophy
In C2C12 myoblasts, LDN193189 (10–100 nM) counteracts GDF8/myostatin-induced suppression of myogenic differentiation. Thermal shift assays confirm its binding to ActRIIA/B (IC₅₀: 101–210 nM), disrupting myostatin’s inhibition of muscle development . Conversely, during chondrogenic induction of bone marrow stromal cells (BMSCs), LDN193189 fails to prevent hypertrophy despite suppressing Smad1/5/8. This suggests BMP-independent drivers of hypertrophy, such as intrinsic Wnt/β-catenin signaling .
Paradoxical Effects in Cancer Models
While LDN193189 reduces ectopic ossification in fibrodysplasia ossificans progressiva (FOP) models , its impact on cancer metastasis is context-dependent. In MDA-MB-231 breast cancer cells, systemic LDN193189 administration (1 mg/kg/day) accelerates bone metastasis incidence by 40% and increases metastatic burden 2.5-fold compared to controls . This pro-metastatic effect correlates with enhanced osteoclast activity and altered tumor-stroma interactions, underscoring the dual role of BMP signaling in oncogenesis .
Pharmacokinetics and Tissue Distribution
Oral bioavailability of LDN193189 in mice ranges from 54% to 83%, with dose-dependent increases in AUC₀–inf (1–10 mg/kg). The compound exhibits a large volume of distribution (6.9 L/kg) and moderate clearance (39 mL/min/kg), favoring accumulation in liver and muscle tissues . Sustained exposure suppresses hepatic hepcidin expression, ameliorating anemia of inflammation by increasing serum iron availability .
Therapeutic Applications and Limitations
Anti-Ossification Therapy
LDN193189 (3 mg/kg/day, IP) reduces heterotopic bone volume by 80% in murine FOP models, validating its utility in disorders of pathological calcification . Synergy with mTOR inhibitors (e.g., rapamycin) enhances efficacy, suggesting combinatorial regimens for clinical translation .
Challenges in Oncology
Despite inhibiting ALK2/3 in non-small cell lung cancer (NSCLC) xenografts, LDN193189’s pro-metastatic effects in breast cancer models highlight tissue-specific risks. Off-target activation of p38 and Akt at high concentrations (≥10 μM) may exacerbate tumor survival pathways, necessitating rigorous dose optimization .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume